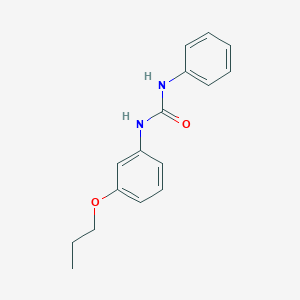![molecular formula C19H21NO5 B267141 Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B267141.png)
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate, also known as EEBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEBB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.45 g/mol.
Mécanisme D'action
The mechanism of action of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of proteins such as cyclin-dependent kinases and phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. In Alzheimer's disease, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been suggested to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been reported to induce apoptosis, cell cycle arrest, and DNA damage. In neuronal cells, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to increase the levels of acetylcholine, a neurotransmitter that is essential for cognitive function. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been reported to exhibit anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has several advantages as a research tool, including its high potency, selectivity, and ease of synthesis. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate is also relatively stable and can be stored for extended periods without significant degradation. However, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and cellular uptake. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate can also exhibit nonspecific binding to proteins and other biomolecules, which can interfere with its biological activity.
Orientations Futures
There are several future directions for the research and development of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate. One direction is to explore the potential applications of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate in the treatment of other diseases, such as Parkinson's disease, multiple sclerosis, and diabetes. Another direction is to investigate the structure-activity relationship of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate and its derivatives to identify more potent and selective compounds. Additionally, the development of novel synthetic methods for Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate and its derivatives could enable the production of larger quantities of these compounds for further research and commercial applications. Finally, the use of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate as a fluorescent probe for the detection of other metal ions and biomolecules could expand its analytical applications.
Méthodes De Synthèse
The synthesis of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate involves the reaction between 2-(2-ethoxyethoxy)benzoic acid and methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate.
Applications De Recherche Scientifique
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and analytical chemistry. In drug discovery, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
In material science, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been used as a building block for the synthesis of various functional materials, including polymers, dendrimers, and nanoparticles. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been employed as a fluorescent probe for the detection of metal ions such as copper and zinc.
In analytical chemistry, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been utilized as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography (HPLC). Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been employed as a labeling reagent for the detection of proteins by mass spectrometry.
Propriétés
Nom du produit |
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate |
|---|---|
Formule moléculaire |
C19H21NO5 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
methyl 4-[[2-(2-ethoxyethoxy)benzoyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-3-24-12-13-25-17-7-5-4-6-16(17)18(21)20-15-10-8-14(9-11-15)19(22)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Clé InChI |
SELGRESQFYUQJF-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-methylprop-2-en-1-yl)oxy]-N-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267064.png)
![2-{[2-(2-Sec-butylphenoxy)propanoyl]amino}benzamide](/img/structure/B267066.png)

![2,4-difluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267068.png)

![3-(2-chlorophenyl)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B267078.png)
![4-{[3-(2-chlorophenyl)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267079.png)
![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)
![N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B267081.png)
![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)